Cycloheptyl (2,5-difluorophenyl)methanol
CAS No.:
Cat. No.: VC13406760
Molecular Formula: C14H18F2O
Molecular Weight: 240.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18F2O |
|---|---|
| Molecular Weight | 240.29 g/mol |
| IUPAC Name | cycloheptyl-(2,5-difluorophenyl)methanol |
| Standard InChI | InChI=1S/C14H18F2O/c15-11-7-8-13(16)12(9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |
| Standard InChI Key | MBKPIYQJZQBKFQ-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)C(C2=C(C=CC(=C2)F)F)O |
| Canonical SMILES | C1CCCC(CC1)C(C2=C(C=CC(=C2)F)F)O |
Introduction
Structural and Molecular Characteristics
The molecular structure of cycloheptyl (2,5-difluorophenyl)methanol is defined by its IUPAC name, cycloheptyl-(2,5-difluorophenyl)methanol, with a molecular weight of 240.29 g/mol. Key features include:
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Cycloheptyl group: A seven-membered saturated hydrocarbon ring that introduces conformational flexibility compared to smaller cycloalkyl groups (e.g., cyclohexyl or cyclopentyl).
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2,5-Difluorophenyl moiety: The fluorine atoms at the 2- and 5-positions enhance electronegativity and lipophilicity, potentially improving metabolic stability and membrane permeability in biological systems .
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Methanol functional group: The hydroxyl group enables hydrogen bonding, influencing solubility and reactivity in synthetic applications .
The compound’s SMILES notation (C1CCCC(CC1)C(C2=C(C=CC(=C2)F)F)O) and InChIKey (MBKPIYQJZQBKFQ-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing.
Synthetic Pathways and Optimization
Core Synthesis Strategies
While no direct synthesis protocol for cycloheptyl (2,5-difluorophenyl)methanol is documented, analogous compounds suggest feasible routes:
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Halogenation and Carbonylation: As demonstrated in the synthesis of 2,3-difluorophenylacetic acid , photohalogenation of toluene derivatives followed by carbonylation could yield intermediates for methanol group introduction.
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Grignard Reaction: A cycloheptylmagnesium bromide reagent might react with 2,5-difluorobenzaldehyde, followed by reduction to the methanol derivative .
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Reductive Amination: While more common in amine synthesis, similar strategies could adapt ketone intermediates for alcohol formation.
Challenges and Yield Optimization
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Regioselectivity: Fluorine’s electron-withdrawing effects may direct substitution patterns during cyclopropane or cycloheptane ring formation .
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Purification: Column chromatography (e.g., Biotage® systems with ethyl acetate/dichloromethane gradients) is critical for isolating pure products, as seen in related syntheses .
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Catalytic Systems: Cobalt tetracarbonyl sodium has been effective in carbonylation reactions for difluorophenyl derivatives, achieving yields up to 89.6% under optimized conditions .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be moderate in polar aprotic solvents (e.g., tetrahydrofuran, methanol) due to the hydroxyl group, with limited aqueous solubility .
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Thermal Stability: Cycloheptyl groups may enhance thermal stability compared to linear alkyl chains, as observed in cyclohexyl analogs.
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Hydrogen Bonding: The methanol group facilitates intermolecular interactions, potentially leading to crystalline phases or stable amorphous forms .
Spectroscopic Characterization
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NMR: Expected signals include a singlet for the methanol proton (~1.5–2.0 ppm), multiplet splitting for fluorine-coupled aromatic protons, and cycloheptyl CH₂ groups (1.0–1.8 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 240.29 (M⁺) with fragments corresponding to cycloheptyl and difluorophenyl losses.
Future Research Directions
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